5-Nitropyrimidine

Übersicht

Beschreibung

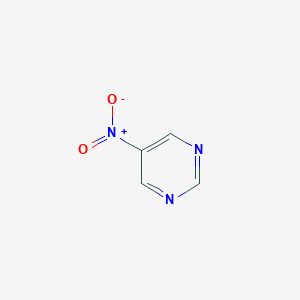

5-Nitropyrimidine is an aromatic heterocyclic compound characterized by a pyrimidine ring substituted with a nitro group at the 5-position Pyrimidines are essential components in various biological molecules, including nucleotides and vitamins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Nitropyrimidine can be synthesized through various methods. One common approach involves the nitration of pyrimidine derivatives. For instance, the reaction of pyrimidine with dinitrogen pentoxide (N2O5) in an organic solvent can yield nitropyrimidine derivatives . Another method involves the reaction of 4,6-dichloro-5-nitropyrimidine with primary amines, which produces disubstituted dialkyl/arylamine pyrimidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions ensures high yields and purity of the final product. The reaction conditions, including temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Nitropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The nitro group in this compound can be substituted with other functional groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the pyrimidine ring can undergo oxidation under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Aromatic and boron-containing thiols, primary amines, and other nucleophiles are commonly used.

Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.

Major Products Formed:

Thio-5-nitropyrimidine Derivatives: Formed through substitution reactions with thiols.

Amino-5-nitropyrimidine: Formed through the reduction of the nitro group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Nitropyrimidine is characterized by a pyrimidine ring with a nitro group at the 5-position. This structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex compounds.

Medicinal Chemistry

This compound and its derivatives have been extensively studied for their potential therapeutic applications:

- Antimicrobial Activity : Research indicates that certain this compound derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .

- Anticancer Properties : Several derivatives of this compound have demonstrated anticancer activity. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptotic markers .

- Enzyme Inhibition : this compound derivatives have been investigated for their ability to inhibit enzymes involved in nucleotide metabolism. This inhibition has been quantified using enzyme kinetics assays, revealing promising IC50 values comparable to established inhibitors.

Agrochemical Applications

The compound also finds use in the development of agrochemicals:

- Fungicides : Certain this compound derivatives have been reported to show fungicidal activity, making them candidates for agricultural applications aimed at controlling fungal diseases in crops .

- Herbicides : Some studies suggest that modifications of the this compound structure can lead to effective herbicidal agents, targeting specific weed species while minimizing impact on crops .

Material Science

This compound has potential applications in the development of new materials:

- Polymer Chemistry : The compound can be used as a monomer or co-monomer in polymer synthesis, contributing to materials with unique properties such as increased thermal stability and enhanced mechanical strength .

Comparative Analysis of Derivatives

To illustrate the unique properties of this compound and its derivatives, a comparative analysis is presented below:

This table highlights how variations in the structure of this compound can lead to different biological activities and applications.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various nitropyrimidines against common pathogens. Results showed that specific derivatives exhibited significant inhibition of bacterial growth, indicating their potential as effective antimicrobial agents .

Anticancer Research

In vitro assays demonstrated that certain this compound derivatives induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of apoptotic markers, suggesting their role as potential anticancer therapeutics .

Enzyme Inhibition Research

Research focused on the interaction between this compound derivatives and enzymes critical for nucleotide metabolism revealed effective inhibition rates. Quantitative analysis showed promising IC50 values that suggest these compounds could be developed into drugs targeting metabolic pathways .

Wirkmechanismus

The mechanism of action of 5-nitropyrimidine and its derivatives involves interactions with various molecular targets. For instance, the nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the pyrimidine ring. In medicinal chemistry, this compound derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. Computational studies have shown that pre-reactive molecular complexes and transition states play a crucial role in the reactivity of nitropyrimidine derivatives .

Vergleich Mit ähnlichen Verbindungen

4,6-Dichloro-5-nitropyrimidine: Used as a versatile building block for the synthesis of various heterocyclic compounds.

Thio-5-nitropyrimidine Derivatives: Synthesized using reactions with thiols.

2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide: An energetic compound with a graphite-like layered structure.

Uniqueness of 5-Nitropyrimidine: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various substitution and reduction reactions makes it a valuable intermediate in synthetic chemistry. Additionally, its derivatives exhibit a wide range of biological activities, making it a compound of interest in medicinal research.

Biologische Aktivität

5-Nitropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly in anti-inflammatory and anticancer domains.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves various chemical modifications to enhance their biological properties. For instance, a study synthesized several analogs of this compound and evaluated their inhibitory effects on nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells. Among these, one compound demonstrated an IC50 of 8.6 μM for nitric oxide production and showed protective effects in carrageenan-induced paw edema models in mice .

Anti-Inflammatory Effects

This compound derivatives have been extensively studied for their anti-inflammatory properties. A review highlighted that many pyrimidine derivatives exhibit significant inhibition of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Anti-Inflammatory Activity of Selected this compound Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 36 | 8.6 | iNOS inhibition |

| Compound 5 | 0.04 | COX-2 inhibition |

| Compound 7 | 11.60 | General anti-inflammatory effects |

Anticancer Activity

This compound has also shown promise in cancer research. A series of novel alkylamino pyrimidine derivatives were synthesized, with one compound exhibiting a three-fold improvement over fluorouracil in inhibiting HepG2 cell proliferation, achieving an IC50 value of 10.37 μM . The mechanism involved cell cycle arrest at the G2/M phase, indicating its potential as a lead compound for anticancer drug development.

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 7w | HepG2 | 10.37 | G2/M phase arrest |

| Compound X | MDA-MB-231 | Moderate | Cytotoxicity via ROS generation |

| Compound Y | A549 | Potent | Induction of apoptosis |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-donating groups on the pyrimidine ring has been associated with enhanced anti-inflammatory activity. For instance, modifications that introduce substituents such as chloromethyl groups have been shown to improve the potency against COX-2 enzymes .

Case Studies

- Inhibition of Nitric Oxide Production : One study synthesized a library of compounds based on the this compound scaffold and evaluated their effects on nitric oxide production in RAW 264.7 cells, identifying several potent inhibitors with minimal cytotoxicity .

- Anticancer Evaluation : Another investigation focused on the antiproliferative effects of new alkylamino pyrimidines against various cancer cell lines, demonstrating significant activity and suggesting further development for clinical applications .

Eigenschaften

IUPAC Name |

5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYDQGFVFOQSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452878 | |

| Record name | 5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14080-32-1 | |

| Record name | 5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14080-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 5-nitropyrimidine?

A1: this compound has a molecular formula of C4H3N3O2 and a molecular weight of 125.09 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize a combination of spectroscopic techniques to characterize this compound, including:* UV Spectroscopy: Provides information about the electronic transitions within the molecule, often used to determine concentrations and study structural features. [, , , , ]* Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrations. [, , , , , ]* 1H NMR Spectroscopy: Offers insights into the number and environment of hydrogen atoms in the molecule, aiding in structural elucidation and isomer identification. [, , , , , ]* Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the molecule, providing structural information. [, , ]* ESR Spectroscopy: Useful for studying the formation and properties of this compound anion radicals, providing insights into its electronic structure and reactivity. [, ]

Q3: How do structural modifications of this compound impact its reactivity?

A3: The reactivity of this compound is heavily influenced by the electron-withdrawing nature of the nitro group. [, , ] * Nucleophilic Substitution: The electron-deficient pyrimidine ring, particularly at positions 2, 4, and 6, becomes susceptible to attack by nucleophiles. The presence and nature of substituents at these positions significantly influence the reaction pathway and product distribution. [, , , , , , , , ]* Ring Transformations: Under specific conditions, reactions with nucleophiles can lead to the opening and rearrangement of the pyrimidine ring, forming pyridine or pyrazole derivatives. [, , ]* Sigma Complex Formation: The strong electron-withdrawing effect of the nitro group allows this compound to form stable sigma complexes (Meisenheimer complexes) with strong nucleophiles like methoxide ion. This property provides valuable insights into the reactivity and electronic structure of 5-nitropyrimidines. []

Q4: How does the position of the nitro group on the pyrimidine ring affect reactions with ketones?

A4: The position of the nitro group plays a crucial role in dictating the reaction pathway with ketones:* This compound: Can undergo ring transformation reactions with ketones in the presence of bases. Depending on the reaction conditions and the ketone used, the reaction can lead to 5-nitropyridine derivatives, 4-nitrophenols, or 4-pyridones. []

Q5: How has computational chemistry been used to study this compound and its derivatives?

A6: Computational techniques offer valuable insights into the properties and reactivity of these molecules. * Molecular Modeling: Allows visualization and analysis of the three-dimensional structures of different this compound polymorphs, examining intermolecular interactions and their influence on crystal packing and stability. []* Density Functional Theory (DFT): Enables the calculation of vibrational frequencies and intensities for this compound, aiding in the interpretation of experimental IR and Raman spectra and understanding its vibrational modes. []* Electrostatic Potential Calculations: Help to map the electron density distribution in this compound and related compounds, providing insights into their reactivity towards nucleophiles and their potential as substrates for specific enzymes. []

Q6: What are some potential applications of this compound and its derivatives?

A7: Research on this compound and its derivatives has explored various potential applications:* Pharmaceuticals:

* Antitumor Agents: Certain 5-nitropyrimidines, particularly those containing a 6-(dibromomethyl) substituent, have shown promising antiproliferative activity against cancer cell lines in vitro, suggesting potential as antitumor agents. [] * Antibacterial Agents: Synthesized 2,4-diaryl-6-methyl-5-nitropyrimidines have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents. [] * Amplifiers of Phleomycin: Several synthesized purine derivatives, accessible from this compound precursors, have been evaluated for their ability to enhance the antibacterial activity of phleomycin against E. coli. This finding suggests potential applications in combination therapy. []* Explosives: * Secondary Explosives: 4,6-di-2-(5-nitro-1,2,4-triazole)-5-nitropyrimidine has been identified as a potential secondary explosive, showcasing the applicability of this compound derivatives in energetic materials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.